Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate
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Overview
Description
“Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate” is a chemical compound with the molecular formula C18H25NO5S and a molecular weight of 367.46. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C18H25NO5S. As a piperidine derivative, it contains a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Synthesis and Reactivity
The preparation and reactivity of related compounds, such as 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, have been investigated for their potential as synthetic intermediates in the synthesis of natural products and compounds with pharmacological interest. These compounds have found applications in the preparation of antiepileptic, herbicide agents, and therapeutic agents for liver disorders (Ibenmoussa et al., 1998).
Antiparasitic Activity
Derivatives from Piper species, including benzoic acid derivatives, have been analyzed for their antiparasitic activity. Compounds such as methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate exhibited significant leishmanicidal and trypanocidal activities (Flores et al., 2008).
Crystallographic Study
The crystal structure analysis of related triazenes has provided insight into the structural characteristics that could inform the development of compounds with specific functionalities. This includes the examination of conformations and molecular interactions (Little et al., 2008).
Acetyl-CoA Carboxylase Inhibitors
The development of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors showcases the application of related compounds in addressing metabolic disorders. Advanced analogs demonstrated potent inhibitory activities and significant reduction of hepatic de novo fatty acid synthesis (Chonan et al., 2011).
Future Directions
Piperidine derivatives, including “Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate”, continue to be an important area of research in the pharmaceutical industry . Future directions may include the development of more efficient synthesis methods and the exploration of new pharmacological applications .
Properties
IUPAC Name |
methyl 4-[3-(2-methylpropylsulfonyl)piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-13(2)12-25(22,23)16-5-4-10-19(11-16)17(20)14-6-8-15(9-7-14)18(21)24-3/h6-9,13,16H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJJXTULPJQEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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